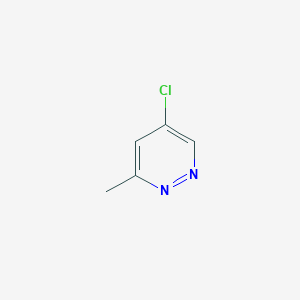

5-Chloro-3-methylpyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-5(6)3-7-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXZXNHHPNJZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 5-Chloro-3-methylpyridazine: A Technical Guide for Chemical Researchers

An In-depth Exploration of the Synthetic Pathway, Mechanistic Rationale, and Practical Execution for a Key Heterocyclic Building Block.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and agrochemical research. The arrangement of two adjacent nitrogen atoms within the six-membered aromatic ring imparts unique electronic properties, making the pyridazine core a privileged scaffold in the design of bioactive molecules. These compounds are known to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a chlorine atom onto the pyridazine ring, as in 5-Chloro-3-methylpyridazine, further enhances its utility as a versatile synthetic intermediate. The chloro-substituent provides a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis.

Overall Synthetic Workflow

The synthesis of this compound is most effectively achieved through a two-step process commencing with readily available starting materials. The initial step involves the formation of the pyridazinone ring system via a condensation reaction, followed by a chlorination step to yield the final product.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 6-Methylpyridazin-3(2H)-one

The foundational step in this synthetic sequence is the construction of the pyridazinone ring. This is achieved through the condensation of a γ-keto acid, levulinic acid, with hydrazine hydrate. This reaction is a classic and efficient method for forming the 4,5-dihydropyridazin-3(2H)-one core, which, in this case, tautomerizes to the more stable aromatic pyridazin-3(2H)-one.[1]

Reaction Mechanism

The reaction proceeds via an initial nucleophilic attack of the hydrazine on the ketone carbonyl of levulinic acid, followed by an intramolecular cyclization through the attack of the second nitrogen of the hydrazine on the carboxylic acid group, leading to the formation of the heterocyclic ring after dehydration.

Sources

An In-depth Technical Guide to 5-Chloro-3-methylpyridazine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Chloro-3-methylpyridazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and highlight its emerging applications as a versatile building block in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Core Compound Identification and Properties

This compound is a substituted pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of a chlorine atom and a methyl group on the pyridazine core imparts specific physicochemical properties and reactivity, making it a valuable synthon in organic chemistry.

While the free base of this compound is the primary subject of interest, it is often supplied and handled as its hydrochloride salt for improved stability and handling characteristics.

CAS Number:

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂ | PubChem |

| Molecular Weight | 128.56 g/mol | [3] |

| Molecular Formula (HCl salt) | C₅H₆Cl₂N₂ | [1][2] |

| Molecular Weight (HCl salt) | 165.02 g/mol | [1][2] |

| Appearance | White to yellow solid (HCl salt) | [4] |

| Storage | Sealed in dry, 2-8°C (HCl salt) | [1][2] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [2] |

| Predicted LogP | 1.86 | [2] |

Synthesis and Reactivity

The synthesis of substituted pyridazines is a well-established area of organic chemistry. While a specific, detailed protocol for the direct synthesis of this compound is not readily found in the public literature, its synthesis can be conceptually understood through established pyridazine formation reactions. A plausible synthetic approach involves the cyclization of a suitable 1,4-dicarbonyl compound or its equivalent with hydrazine, followed by chlorination.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridazine ring and the presence of a good leaving group (the chlorine atom). This makes the 5-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. The methyl group at the 3-position can also undergo various transformations.

Key Reactions:

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups. This reactivity is fundamental to its use as a scaffold in medicinal chemistry.

-

Cross-Coupling Reactions: The chloro-pyridazine can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form C-C and C-N bonds, respectively. This allows for the construction of more complex molecular architectures.

Applications in Drug Discovery and Development

The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5][6] The unique arrangement of nitrogen atoms in the pyridazine ring allows for specific hydrogen bonding interactions with biological targets, such as protein kinases.

While specific examples detailing the use of this compound are not abundant in peer-reviewed literature, its isomeric counterpart, 3-Chloro-5-methylpyridazine (CAS: 89283-31-8), is a well-documented building block in the synthesis of pharmacologically active compounds.[5][7] For instance, it has been utilized in the development of therapeutic compounds targeting disorders of the central nervous system.[8]

Given the similar reactivity profile, this compound is anticipated to be a valuable intermediate for the synthesis of compounds targeting a variety of diseases, including:

-

Oncology: As a scaffold for the design of kinase inhibitors.

-

Inflammatory Diseases: In the development of anti-inflammatory agents.

-

Infectious Diseases: As a core component of novel antimicrobial and antifungal agents.

The general importance of pyridazine derivatives in pharmacology is well-established, with applications ranging from anticancer to antimicrobial and anti-inflammatory agents.[5][6]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound hydrochloride is not publicly available. However, based on the safety data for structurally related compounds, such as 3-Chloro-6-methylpyridazine and 2-Chloro-5-methylpyridine, the following precautions should be observed:

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[9][10]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

First Aid Measures:

-

If inhaled: Move the person to fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention. For detailed safety information, it is crucial to consult the supplier-specific Safety Data Sheet.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its reactivity, particularly the susceptibility of the chlorine atom to nucleophilic displacement and cross-coupling reactions, allows for the synthesis of a diverse array of complex molecules. While detailed studies on this specific isomer are still emerging, the established pharmacological importance of the pyridazine core suggests that this compound will continue to be a compound of interest for medicinal chemists. As with any chemical reagent, proper safety precautions are paramount during its handling and use in the laboratory.

References

- Google Patents.

-

PubMed. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [Link]

-

American Elements. 5-Chloro-3-methoxypyridazine. [Link]

-

PubChem. 3-Chloro-5-methylpyridine. [Link]

- Google Patents. WO2020084300A1 - Therapeutic compounds.

-

EPA. 2-Amino-5-chloro-3-methylpyridine Properties. [Link]

-

SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

-

Journal of Chemical Research. Drug design, development and biological screening of pyridazine derivatives. [Link]

-

Capot Chemical. MSDS of 3-(chloromethyl)-5-methylpyridine hydrochloride. [Link]

-

Cheméo. Pyridazine (CAS 289-80-5) - Chemical & Physical Properties. [Link]

- Google Patents.

-

ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

-

European Patent Office. FUSED PYRIDAZINE DERIVATIVE COMPOUNDS AND DRUGS CONTAINING THE COMPOUNDS AS THE ACTIVE INGREDIENT. [Link]

-

PubMed. Pyrazine derivatives: a patent review (2008 - present). [Link]

- Google Patents. US10149842B2 - Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof.

Sources

- 1. 3-chloro-5-methylpyridazine-4-carbonitrile | 2090109-58-1 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Chloro-5-methylpyridazine | CAS 89283-31-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. d-nb.info [d-nb.info]

- 5. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sarpublication.com [sarpublication.com]

- 7. chemimpex.com [chemimpex.com]

- 8. WO2020084300A1 - Therapeutic compounds - Google Patents [patents.google.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

The Molecular Architecture and Synthetic Utility of 5-Chloro-3-methylpyridazine: A Technical Guide

Executive Summary

In the landscape of medicinal chemistry and agrochemical development, nitrogen-rich heterocycles are privileged scaffolds. Among these, 5-Chloro-3-methylpyridazine stands out as a highly versatile, electron-deficient building block. This in-depth technical guide explores the physicochemical properties, electronic causality, and self-validating experimental protocols associated with this molecule. By understanding the intrinsic reactivity of the 1,2-diazine core, drug development professionals can effectively leverage this intermediate for hit-to-lead optimization and the synthesis of complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Analysis

The pyridazine ring is a 1,2-diazine characterized by two adjacent nitrogen atoms. This structural motif imparts strong electron-withdrawing properties through both inductive and mesomeric effects[1]. In this compound, the spatial arrangement of substituents dictates its distinct reactivity profile:

-

The C3-Methyl Group: Provides essential lipophilicity and steric bulk. While it is weakly electron-donating via hyperconjugation, its meta-relationship to the C5 position minimizes any deactivating effect on the halogenated carbon.

-

The C5-Chloro Group: Acts as an excellent leaving group. Positioned para to the N2 atom, the C5 carbon is highly electrophilic, making it an ideal site for Nucleophilic Aromatic Substitution (SNAr).

Table 1: Quantitative Physicochemical Data

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| CAS Number (Free Base) | 808773-40-2 | [3] |

| CAS Number (HCl Salt) | 2153472-96-7 | [4] |

| Molecular Formula | C5H5ClN2 | [3] |

| Molecular Weight | 128.56 g/mol | [3] |

| SMILES (Free Base) | CC1=CC(=CN=N1)Cl | [2] |

| SMILES (HCl Salt) | CC1=NN=CC(Cl)=C1.[H]Cl | [4] |

Mechanistic Insights: The Causality of Reactivity

The defining characteristic of this compound is its susceptibility to SNAr reactions. In standard carbocyclic systems (like chlorobenzene), SNAr is notoriously difficult without strong electron-withdrawing groups (e.g., nitro groups). However, the pyridazine core acts as an intrinsic "electron sink."

When a nucleophile (such as a primary or secondary amine) attacks the C5 position, the reaction proceeds through a negatively charged Meisenheimer complex. The causality behind the rapid kinetics of this reaction lies in the adjacent nitrogen atoms (N1 and N2). The highly electronegative N2 atom, being para to the reaction center, effectively delocalizes and stabilizes the developing negative charge. Subsequent rapid elimination of the chloride ion restores aromaticity, yielding the functionalized target lead.

Figure 1: SNAr mechanism on the this compound scaffold.

Experimental Protocols: Self-Validating SNAr Functionalization

To ensure high-fidelity synthesis, the following protocol details the functionalization of this compound with a primary amine. This workflow is designed as a self-validating system, incorporating in-process controls to guarantee scientific integrity.

Step-by-Step Methodology

-

Reagent Preparation: Dissolve this compound (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

-

Causality: DMF is a polar aprotic solvent that optimally solvates the nucleophile and stabilizes the highly polar Meisenheimer transition state, accelerating the reaction rate.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the reaction, preventing the protonation (and subsequent deactivation) of the incoming amine nucleophile.

-

-

Nucleophile Addition & Thermal Activation: Add the desired primary amine (1.2 eq). Heat the reaction mixture to 90°C under an inert nitrogen atmosphere.

-

In-Process Monitoring (Self-Validation): After 4 hours, sample the reaction for LC-MS analysis. The reaction is only deemed complete when the starting material mass (

) is reduced to <5% relative to the product mass. If incomplete, continue heating in 2-hour increments. -

Quenching & Extraction: Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with a 5% aqueous Lithium Chloride (LiCl) solution (3x) and brine.

-

Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing solvent carryover that would otherwise ruin chromatographic separation.

-

-

Purification: Dry the organic layer over anhydrous

, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Figure 2: Step-by-step experimental workflow for SNAr derivatization.

Applications in Drug Development

In medicinal chemistry, the incorporation of the 3-methylpyridazine scaffold serves multiple strategic purposes[5]. First, the nitrogen atoms act as potent hydrogen bond acceptors, often forming critical interactions with the hinge region of kinases or other target proteins. Second, replacing a lipophilic phenyl ring with a pyridazine significantly lowers the LogP of the molecule, thereby enhancing aqueous solubility and improving oral bioavailability. The this compound building block provides a modular starting point, allowing chemists to rapidly generate libraries of 5-amino or 5-ether derivatives to systematically probe structure-activity relationships (SAR) during the hit-to-lead phase.

References

1.[3] Title: 808773-40-2 this compound. Source: AK Scientific. URL: 2.[2] Title: this compound hydrochloride (C5H5ClN2) - PubChemLite. Source: Université du Luxembourg. URL: 3.[4] Title: 2153472-96-7 | this compound hydrochloride. Source: ChemScene. URL: 4.[5] Title: N-Carbethoxy-4-piperidone | CAS#:29976-53-2. Source: Chemsrc. URL: 5.[1] Title: Modular, Concise, and Efficient Synthesis of Highly Functionalized 5-Fluoropyridazines. Source: ResearchGate. URL:

Sources

Technical Guide: Spectroscopic Characterization of 5-Chloro-3-methylpyridazine

The following technical guide provides an in-depth spectroscopic and structural analysis of 5-Chloro-3-methylpyridazine , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary & Structural Context

This compound (CAS: 808773-40-2 / 2153472-96-7 for HCl salt) is a substituted diazine often utilized as a core pharmacophore in the development of kinase inhibitors and agrochemicals.

Researchers must distinguish this specific isomer from its regioisomer, 3-chloro-5-methylpyridazine (CAS: 89283-31-8). While both share the formula

Structural Specifications

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 128.56 g/mol |

| Exact Mass | 128.014 g/mol |

| SMILES | CC1=NN=CC(Cl)=C1 |

Synthesis & Impurity Profiling

The synthesis of this compound typically proceeds via the N-oxidation of 3-methylpyridazine followed by chlorination. This process is non-regioselective and generates significant isomeric impurities.

Reaction Workflow

-

Oxidation: 3-methylpyridazine is oxidized (using mCPBA or

) to 3-methylpyridazine-1-oxide. -

Chlorination: Treatment with phosphorus oxychloride (

) effects a rearrangement-chlorination. -

Critical Impurity: This reaction produces a mixture of This compound (Target) and 3-chloro-5-methylpyridazine (Isomer), along with 4-chloro isomers. Chromatographic separation is essential.

Figure 1: Synthetic pathway highlighting the divergence of regioisomers during the POCl3-mediated chlorination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of the 5-chloro-3-methyl isomer relies on the chemical shift of the methyl group and the splitting pattern of the aromatic protons.

H NMR Data (400 MHz, )

The methyl group at position 3 is alpha to the nitrogen, resulting in a distinct deshielding effect compared to the isomer where the methyl is at position 5 (beta).

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H-6 | 9.05 – 9.15 | Doublet (d) | ||

| H-4 | 7.40 – 7.50 | Doublet (d) | ||

| Me-3 | 2.70 – 2.76 | Singlet (s) | - |

Critical Distinction:

This compound (Target): Methyl

ppm (Alpha to N).3-Chloro-5-methylpyridazine (Isomer): Methyl

ppm (Beta to N).Reference Validation: The parent 3-methylpyridazine shows the methyl group at 2.72 ppm, confirming the alpha-position shift.

C NMR Data (100 MHz, )

-

C-3 (Me-bearing): ~160 ppm (Deshielded by N=N).

-

C-5 (Cl-bearing): ~135 ppm.

-

C-6: ~150 ppm (Alpha to N).

-

C-4: ~128 ppm.

-

Methyl: ~21-22 ppm.

Mass Spectrometry (MS) Profile

The mass spectrum provides confirmation of the chlorine isotope pattern and the pyridazine ring stability.

EI-MS Fragmentation Pathway[3]

-

Molecular Ion (

): 128 ( -

Base Peak: Often the molecular ion or the

fragment depending on ionization energy. -

Key Fragments:

-

93 :

-

100 :

- 66 : Ring disintegration (Loss of Cl and HCN).

-

93 :

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the presence of the heteroaromatic system and the carbon-chlorine bond.

| Functional Group | Wavenumber ( | Description |

| C=N / C=C Stretch | 1580 – 1600 | Characteristic pyridazine ring breathing modes. |

| C-H Aromatic | 3050 – 3100 | Weak intensity, sharp bands. |

| C-Cl Stretch | 700 – 760 | Strong band, definitive for chloro-substitution. |

| C-H Alkyl | 2920 – 2960 | Methyl group stretching vibrations. |

References

- Synthesis & Isomer Data:Journal of Heterocyclic Chemistry, "Reactions of 3-Methylpyridazine-1-oxide with Phosphoryl Chloride.

-

Parent Compound NMR: ChemicalBook. 3-METHYLPYRIDAZINE (1632-76-4) 1H NMR Spectrum. Link

-

Isomer Comparison: U.S. Patent 10,709,712 B2.[1] Biaryl amide compounds as kinase inhibitors. (Provides explicit NMR for the 3-chloro-5-methyl isomer:

2.39 ppm for Me). Link -

General Spectroscopic Tables: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][3] Chem. 1997, 62, 7512–7515. Link

Sources

Technical Whitepaper: 5-Chloro-3-methylpyridazine as a Versatile Scaffold

The following technical guide details the physical and chemical properties, reactivity profile, and synthetic utility of 5-Chloro-3-methylpyridazine , a specialized heterocyclic scaffold used in medicinal chemistry.

Executive Summary

This compound (CAS: 2153472-96-7 for HCl salt) is a functionalized diazine heterocycle increasingly utilized in drug discovery programs targeting kinases and GPCRs.[1] Distinguished by its specific substitution pattern—a methyl group at the C3 position and a chlorine atom at the C5 position—this scaffold offers a unique electronic profile compared to its more common isomers (e.g., 3-chloro-6-methylpyridazine).

The C5-chlorine atom is activated by the para-positioned nitrogen (N2), rendering it highly susceptible to nucleophilic aromatic substitution (

Physiochemical Profile

The physical properties of this compound are dictated by the electron-deficient pyridazine ring and the dipole moment created by the electronegative chlorine and nitrogen atoms.

Key Identifiers & Constants[1][2]

| Property | Data | Notes |

| IUPAC Name | This compound | |

| CAS Number (HCl) | 2153472-96-7 | Commercially available form |

| CAS Number (Free Base) | Not widely listed | Often generated in situ |

| Molecular Formula | ||

| Molecular Weight | 128.56 g/mol (Free Base) | 165.02 g/mol (HCl Salt) |

| Melting Point | 130–131 °C (HCl Salt) | Free base is likely a low-melting solid or oil |

| Predicted LogP | ~0.85 | Moderate lipophilicity |

| pKa (Conjugate Acid) | ~1.5 – 2.0 (Estimated) | Weakly basic due to EWG Chlorine |

| Solubility | DMSO, Methanol, DCM | Low water solubility (Free Base) |

Critical Distinction: Researchers must distinguish this compound from its isomer, 3-Chloro-5-methylpyridazine (CAS 89283-31-8). The position of the chlorine atom significantly alters the reactivity profile. In the target compound (5-Cl), the chlorine is meta to N1 and para to N2, whereas in the 3-Cl isomer, the chlorine is ortho to N2.

Electronic Structure & Reactivity[5][6]

The reactivity of this compound is governed by the electron-withdrawing nature of the 1,2-diazine ring.

Electronic Activation (The "Para-Nitrogen" Effect)

In the pyridazine ring, the nitrogen atoms exert a strong inductive (

-

Position 3 (Methyl): Adjacent to N2.[1][2][3] The methyl group is weakly electron-donating (

), slightly deactivating the ring but providing steric bulk. -

Position 5 (Chloro): This position is para to N2. Resonance structures show that N2 can effectively stabilize the negative charge developed during the transition state of nucleophilic attack at C5. This makes the C5-Cl bond highly reactive toward

, despite being meta to N1.

Reactivity Map

The following diagram illustrates the primary reactive sites on the scaffold:

Figure 1: Reactivity profile of this compound. The C5-Cl bond is the primary handle for functionalization.

Synthetic Transformations & Protocols

Nucleophilic Aromatic Substitution ( )

The C5-chloride can be displaced by primary and secondary amines, as well as alkoxides. Due to the activation by N2, these reactions often proceed under milder conditions than those required for chlorobenzenes.

Standard Protocol (Amination):

-

Reagents: 1.0 eq this compound, 1.2 eq Amine, 2.0 eq Base (

or DIPEA). -

Solvent: DMSO or NMP (polar aprotic solvents enhance

rate). -

Conditions: Heat to 80–100 °C for 4–12 hours.

-

Workup: Dilute with water, extract with EtOAc. The product (5-amino derivative) is typically more polar.

Palladium-Catalyzed Cross-Coupling

For carbon-carbon bond formation, Suzuki-Miyaura coupling is the method of choice. The electron-deficient nature of the pyridazine ring facilitates oxidative addition of Pd(0).

Optimized Suzuki Coupling Workflow:

Figure 2: Optimized workflow for Suzuki-Miyaura coupling at the C5 position.

Synthesis of the Core Scaffold

While commercially available, the core can be synthesized via the "Pyridazinone Route" :

-

Precursor: 3-Methyl-5-hydroxypyridazine (tautomer of 5-methylpyridazin-3(2H)-one).

-

Chlorination: Treatment with

(Phosphorus oxychloride) at reflux. -

Mechanism: Conversion of the hydroxyl group (lactam form) to the chloride (imidoyl chloride).

-

Note: This route typically yields the 5-chloro isomer with high regioselectivity due to the inherent stability of the precursor.

Handling, Stability & Safety

Storage and Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) at 2–8 °C.

-

Thermal Stability: Stable at room temperature. Avoid prolonged exposure to temperatures >150 °C unless in a controlled reaction vessel.

-

Light Sensitivity: Pyridazines can be photosensitive; store in amber vials.

Safety Precautions (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood.

-

Incompatibility: Strong oxidizing agents and strong acids.

-

Disposal: Halogenated organic waste stream.

References

-

ChemScene. (2024). This compound hydrochloride Product Data. Retrieved from

-

CymitQuimica. (2024). This compound hydrochloride Properties. Retrieved from

-

PubChem. (2024). Compound Summary: Chloropyridazine Derivatives. National Library of Medicine. Retrieved from

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyridazine reactivity and mechanisms).

Sources

- 1. 59653-74-6,rel-1,3,5-Tris[(R)-oxiran-2-ylmethyl]-1,3,5-triazinane-2,4,6-trione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - C5H5ClN2S - Explore [pubchemlite.lcsb.uni.lu]

The Electrophilic Landscape of 5-Chloro-3-methylpyridazine: A Strategic Guide for Medicinal Chemists

Abstract

5-Chloro-3-methylpyridazine (CAS: 89283-31-8) represents a distinct "gamma-activated" electrophilic scaffold, often overshadowed by its more common isomer, 3-chloro-6-methylpyridazine. While the latter benefits from alpha-activation (adjacent to nitrogen), the 5-chloro isomer relies on long-range inductive and mesomeric stabilization from the N1/N2 system. This guide delineates the unique reactivity profile of the 5-chloro-3-methyl core, providing evidence-based protocols for nucleophilic aromatic substitution (

Electronic Structure & Reactivity Logic

The "Forgotten" Isomer: Alpha vs. Gamma Activation

To master the reactivity of this scaffold, one must understand the electronic bias of the 1,2-diazine ring.

-

3-Chloro-6-methylpyridazine (Isomer A): The chloride is

to N2. The transition state for nucleophilic attack is highly stabilized by the adjacent nitrogen (direct resonance). This is highly reactive. -

This compound (Isomer B): The chloride is

to N1 and-

N1 Influence: Inductive withdrawal (-I) activates C6 and C5.

-

N2 Influence: Resonance stabilization of the Meisenheimer complex is possible but requires delocalization across the C4-C3 bond.

-

Net Result: The 5-chloro position is less electrophilic than the 3-chloro position. Reactions typical for 3-chloropyridazines (e.g., room temperature amination) often require elevated temperatures or catalysis for the 5-chloro isomer.

-

Resonance Visualization

The following diagram maps the resonance stabilization upon nucleophilic attack at C5.

Caption: Resonance stabilization pathways for

Nucleophilic Aromatic Substitution ( )

Due to the reduced electrophilicity compared to 3-halopyridazines,

Comparative Reactivity Table

| Nucleophile Class | Reagent Example | Conditions (5-Cl Isomer) | Conditions (3-Cl Isomer) | Notes for 5-Cl |

| Primary Amines | Benzylamine | 120°C, DMSO/NMP, 12h | 80°C, EtOH, 4h | Requires polar aprotic solvent to stabilize TS. |

| Secondary Amines | Morpholine | 140°C, Sealed Tube | 100°C, Reflux | Steric hindrance at C5 is lower than C4 but electronic activation is the bottleneck. |

| Alkoxides | NaOMe | 65°C (Reflux MeOH) | 25°C (RT) | Works well; competing elimination is rare. |

| Thiols | PhSH / K2CO3 | 80°C, DMF | 50°C, DMF | Excellent yields due to high nucleophilicity of thiolate. |

Protocol: Amination of this compound

Objective: Synthesis of N-benzyl-3-methylpyridazin-5-amine.

-

Setup: In a pressure vial (microwave or sealed tube), dissolve this compound (1.0 equiv) in anhydrous NMP (0.5 M concentration).

-

Reagents: Add Benzylamine (2.5 equiv). Note: Excess amine acts as the base to scavenge HCl. Alternatively, use 1.1 equiv amine + 2.0 equiv DIPEA.

-

Reaction: Heat to 130°C for 16 hours. (Microwave: 150°C for 45 mins).

-

Monitoring: Check LCMS for consumption of SM (

128/130) and formation of product ( -

Workup: Dilute with EtOAc, wash 3x with water (critical to remove NMP), then brine. Dry over Na2SO4.

-

Purification: Flash chromatography (DCM/MeOH gradient). The product is more polar than the starting chloride.

Transition Metal-Catalyzed Couplings

The C5-Cl bond is an excellent handle for Palladium-catalyzed cross-couplings. Unlike

Suzuki-Miyaura Coupling

This is the most robust method for arylation. The 3-methyl group does not sterically hinder the C5 position.

-

Catalyst Choice: Pd(dppf)Cl2·DCM or Pd(PPh3)4 are standard. For difficult substrates, XPhos Pd G2 is superior.

-

Base: K3PO4 or Na2CO3.

-

Solvent: Dioxane/Water (4:1) is optimal to solubilize the boronic acid and the pyridazine.

Protocol:

-

Combine this compound (1.0 eq), Arylboronic acid (1.2 eq), and K3PO4 (2.0 eq) in Dioxane/H2O (4:1).

-

Degas with N2 for 10 mins.

-

Add Pd(dppf)Cl2·DCM (5 mol%).

-

Heat at 90°C for 4-6 hours.

-

Troubleshooting: If protodeboronation of the boronic acid occurs, switch to KF/Alumina or anhydrous conditions with CsF.

Buchwald-Hartwig Amination

When

-

Ligand: BrettPhos or RuPhos are required to prevent Pd coordination to the pyridazine nitrogens.

-

Base: Cs2CO3 or NaOtBu.

Advanced Functionalization: Lithiation & C-H Activation

This section addresses high-risk/high-reward transformations.

The "Pyridazyne" Trap

Attempting direct lithiation (e.g., with

-

Avoid: Simple alkyllithiums at temperatures > -78°C.

-

Strategy: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -100°C to effect Ortho-Lithiation at C4 (ortho to Cl) or Lateral Lithiation at the C3-Methyl group.

Regioselectivity Map

The following Graphviz diagram illustrates the divergent pathways based on reagent choice.

Caption: Divergent functionalization pathways. Note that Minisci radical alkylation favors the electron-deficient C6 position (alpha to N1).

Minisci Reaction (C-H Alkylation)

To functionalize the C6 position (the only remaining C-H on the ring besides C4), radical alkylation is effective.

-

Reagents: Alkyl carboxylic acid, AgNO3 (cat.), (NH4)2S2O8, TFA, Water/DCM.

-

Selectivity: The nucleophilic radical attacks the most electron-deficient position, which is C6 (alpha to N1).

-

Utility: Allows introduction of isopropyl, cyclopropyl, or hydroxymethyl groups without pre-functionalization.

References

-

Reactivity of Chloropyridazines

- Title: Nucleophilic Substitution in Some 5-Chloropyrimidines (Analogous reactivity p

- Source: Tetrahedron, 2000, 56(29), 5185-5191.

-

URL:[Link]

-

Lithiation & Pyridazyne Chemistry

-

Physical Properties & Commercial Availability

-

Minisci Reaction on Diazines

- General Heterocyclic Chemistry (Textbook Authority)

Sources

A Comprehensive Technical Guide to 5-Chloro-3-methylpyridazine: A Versatile Heterocyclic Building Block

Abstract

In the landscape of modern synthetic chemistry, heterocyclic compounds form the bedrock of innovation, particularly in the fields of medicinal chemistry and materials science. Among these, pyridazine derivatives are of significant interest due to their diverse biological activities and unique electronic properties. This guide focuses on 5-Chloro-3-methylpyridazine, a pivotal building block whose strategic substitution pattern—a reactive chlorine atom and a methyl group on an electron-deficient diazine ring—provides a versatile platform for molecular elaboration. This document serves as an in-depth technical resource for researchers and development professionals, detailing the compound's physicochemical properties, synthetic accessibility, and, most critically, its reactivity profile. We will explore the causality behind experimental choices for key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing validated, step-by-step protocols. The narrative will bridge fundamental chemical principles with practical applications, illustrating how this compound is leveraged to construct complex molecular architectures for drug discovery and advanced materials.

Table of Contents

-

Core Characteristics of this compound

-

Physicochemical & Spectroscopic Profile

-

-

Synthetic Pathways to this compound

-

The Chemistry of Transformation: Reactivity and Protocols

-

Pillar 1: Nucleophilic Aromatic Substitution (SNAr)

-

Mechanistic Insight

-

Validated Protocol: Synthesis of a 5-Aminopyridazine Derivative

-

-

Pillar 2: Palladium-Catalyzed Cross-Coupling Reactions

-

The Suzuki-Miyaura Coupling (C-C Bond Formation)

-

The Buchwald-Hartwig Amination (C-N Bond Formation)

-

The Sonogashira Coupling (C-C Bond Formation)

-

-

-

Applications in Drug Discovery and Medicinal Chemistry

-

The Pyridazine Scaffold in Biologically Active Molecules

-

-

Utility in Materials Science

-

Safe Handling, Storage, and Disposal

-

References

Core Characteristics of this compound

This compound, with the chemical formula C₅H₅ClN₂, is a substituted diazine that has emerged as a valuable intermediate in organic synthesis.[1] The defining features of this molecule are the two adjacent nitrogen atoms in the aromatic ring, which create an electron-deficient (π-deficient) system. This electronic characteristic is fundamental to its reactivity, as it significantly activates the chlorine atom at the C5 position towards nucleophilic attack.

Physicochemical & Spectroscopic Profile

Precise characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 89283-31-8 | [1][2][3] |

| Molecular Formula | C₅H₅ClN₂ | [1][3] |

| Molecular Weight | 128.56 g/mol | [1][4] |

| Appearance | Solid | - |

| SMILES | CC1=CN=NC(Cl)=C1 | [3] |

| InChIKey | GXBWRBSCBONTKK-UHFFFAOYSA-N | [3] |

Spectroscopic data is crucial for reaction monitoring and final product confirmation. While specific spectra should always be acquired for each batch, typical ¹H NMR shifts are observed for the distinct protons on the pyridazine ring and the methyl group.

Synthetic Pathways to this compound

The accessibility of a building block is paramount to its widespread adoption. This compound can be synthesized through established heterocyclic chemistry routes. One common industrial approach involves the chlorination of a corresponding pyridazinone precursor. For instance, starting with a pyridone, a chlorination reagent is used in conjunction with a Lewis acid catalyst to selectively synthesize the target chloro-substituted product.[5] This method is advantageous due to its cost-effectiveness and control over the reaction's selectivity.[5]

Caption: A generalized workflow for the synthesis of this compound.

The Chemistry of Transformation: Reactivity and Protocols

The synthetic value of this compound lies in the selective reactivity of its C-Cl bond. This section details the core transformations that make it a powerful building block.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insight: The electron-withdrawing effect of the two ring nitrogens makes the pyridazine nucleus highly susceptible to nucleophilic attack. This renders the chlorine at C5 an excellent leaving group, facilitating SNAr reactions with a wide range of nucleophiles such as amines, thiols, and alkoxides.[6] This reaction is generally faster and occurs under milder conditions compared to SNAr on less electron-deficient chloroarenes like chlorobenzene.

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Validated Protocol: Synthesis of a 5-Aminopyridazine Derivative

This protocol describes the reaction with a generic primary amine, a common step in building compound libraries for medicinal chemistry.

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Solvent and Reagents: Add a suitable polar aprotic solvent such as n-butanol or dioxane. Add the desired primary or secondary amine (1.2-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions: Heat the mixture to 80-120 °C. The choice of temperature is critical; higher temperatures accelerate the reaction but may lead to side products. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the pure 5-amino-3-methylpyridazine derivative.

Pillar 2: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthesis relies heavily on the precision of palladium-catalyzed reactions to form C-C, C-N, and C-O bonds. This compound is an excellent substrate for these transformations.

The Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is a robust method for creating a carbon-carbon bond between the pyridazine core and an aryl or vinyl boronic acid/ester.

-

Protocol: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 eq). The solvent system is often a mixture like toluene/ethanol/water or dioxane/water. Degas the mixture thoroughly and heat under an inert atmosphere (N₂ or Ar) at 80-100 °C until completion. After work-up, the biaryl product is purified by chromatography.

The Buchwald-Hartwig Amination (C-N Bond Formation)

For amines that are poor nucleophiles for SNAr or when milder conditions are required, the Buchwald-Hartwig amination is the method of choice.[7][8] It offers a broad substrate scope and high functional group tolerance.[7][8]

-

Protocol: Combine this compound (1.0 eq), the amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base like NaOtBu or Cs₂CO₃ (1.4-2.0 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).[8][9] Heat the reaction under an inert atmosphere at 80-110 °C. The choice of ligand is crucial and often requires screening to optimize the reaction for a specific amine.[10]

The Sonogashira Coupling (C-C Bond Formation)

This reaction is used to couple terminal alkynes with aryl halides, forming conjugated enyne systems.[11] It employs a dual catalyst system of palladium and copper(I).[11][12]

-

Protocol: To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base such as triethylamine (TEA) or DIPEA, which also serves as a solvent.[13][14] The reaction is typically run at temperatures ranging from ambient to 60 °C under an inert atmosphere.

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds.[15] Pyridazine derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[15]

This compound serves as a key starting material for synthesizing molecules that target critical biological pathways. For example, by functionalizing the C5 position, medicinal chemists can modulate a compound's interaction with enzyme active sites or cellular receptors. The pyridazine nitrogens often act as hydrogen bond acceptors, a crucial interaction for binding to biological targets like kinases.[16] Its derivatives have been investigated as inhibitors of inflammatory mediators such as TNF-α and IL-6.[15]

Utility in Materials Science

The electron-deficient nature of the pyridazine ring makes its derivatives interesting candidates for applications in materials science, particularly in organic electronics.[4] By using cross-coupling reactions to attach various conjugated aromatic systems to the this compound core, chemists can synthesize novel materials with tailored electronic and photophysical properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[4]

Safe Handling, Storage, and Disposal

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18][19] Avoid inhalation of dust and contact with skin and eyes.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.[18]

Conclusion: A Strategic Asset in Synthesis

This compound is more than just a chemical intermediate; it is a strategic tool that empowers chemists to construct molecular complexity with precision and efficiency. Its well-defined reactivity, centered on the activated C-Cl bond, provides reliable access to a vast chemical space through robust transformations like nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions. Its proven utility in the synthesis of pharmacologically relevant scaffolds and functional organic materials underscores its importance as a core building block in the modern chemist's toolkit.

References

-

Journal of Heterocyclic Chemistry. nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. [Link]

-

PubChemLite. This compound hydrochloride (C5H5ClN2). [Link]

-

Royal Society of Chemistry. Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines - Supporting Information. [Link]

-

PubChem. 5-Chloro-3-methoxypyridazine. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

iem-student.org. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

-

Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

-

ResearchGate. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. [Link]

-

ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

-

MDPI. Nucleophilic Substitution at a Coordinatively Saturated Five-Membered NHC∙Haloborane Centre. [Link]

-

De Gruyter. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. [Link]

-

Matrix Fine Chemicals. 3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8. [Link]

-

PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]

-

Taylor & Francis Online. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

-

Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. [Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. 89283-31-8|3-Chloro-5-methylpyridazine|BLD Pharm [bldpharm.com]

- 3. 3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8 [matrix-fine-chemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. 3-chloro-5-methylpyridazine-4-carbonitrile | 2090109-58-1 | Benchchem [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hammer.purdue.edu [hammer.purdue.edu]

- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. arodes.hes-so.ch [arodes.hes-so.ch]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis of 5-Chloro-3-methylpyridazine: A Comprehensive Technical Guide on Starting Materials and Mechanistic Pathways

Executive Summary

5-Chloro-3-methylpyridazine (CAS: 808773-40-2) and its corresponding hydrochloride salt (CAS: 2153472-96-7) are highly sought-after building blocks in the design of kinase inhibitors, agrochemicals, and complex pharmaceutical scaffolds[1]. The presence of the chlorine atom at the C5 position provides an exceptionally reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr). However, achieving regioselective functionalization on the pyridazine ring presents significant synthetic challenges that require careful selection of starting materials and mechanistic control.

Retrosynthetic Analysis & Starting Material Selection

When designing a scalable and high-purity synthesis for this compound, process chemists typically evaluate two primary pathways:

-

The N-Oxide Pathway (Suboptimal): Direct oxidation of 3-methylpyridazine to 3-methylpyridazine-1-oxide, followed by treatment with phosphorus oxychloride (POCl3). This route is notoriously plagued by poor regioselectivity, yielding an intractable mixture of 3-chloro-6-methylpyridazine and this compound. The lack of distinct steric or electronic bias in the N-oxide intermediate makes this route unsuitable for high-purity applications.

-

The γ-Pyrone Cyclization Pathway (Optimal): A highly regiospecific approach utilizing the condensation of hydrazine with a substituted γ-pyrone, such as allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one)[2]. This reaction leverages the inherent oxidation state and substitution pattern of the pyrone ring to exclusively form 5-hydroxy-3-methylpyridazine (also known as 6-methylpyridazin-4-ol), which is subsequently deoxychlorinated[3].

This guide focuses exclusively on the γ-pyrone cyclization pathway due to its absolute regiocontrol, superior atom economy, and scalability.

Retrosynthetic pathways for this compound highlighting the regiospecific pyrone route.

Mechanistic Causality of the Core Workflow

Step 1: Hydrazine-Mediated Cyclization

The reaction of allomaltol with aqueous hydrazine is a cascade sequence[4]. Hydrazine acts as a bis-nucleophile. The initial attack occurs at the highly electrophilic C2 or C6 position of the pyrone, leading to ring opening. Subsequent intramolecular condensation of the second nitrogen with the remaining carbonyl/enol functionality closes the ring, forming the stable pyridazine core[3]. Causality of Conditions: The use of ethanol as a solvent at reflux ensures complete dissolution of the pyrone while driving the equilibrium forward. The thermal energy overcomes the activation barrier of the final dehydration step, yielding the stable aromatic heterocycle[2].

Step 2: Deoxychlorination via POCl3

The conversion of 5-hydroxy-3-methylpyridazine to this compound relies on the tautomeric equilibrium between the pyridazinol and pyridazinone forms. Causality of Reagent Selection: POCl3 is specifically chosen over SOCl2 because the phosphorus atom is highly oxophilic. It reacts with the tautomeric hydroxyl group to form a dichlorophosphate intermediate (–O–POCl2). This intermediate transforms the hydroxyl group from a poor leaving group into an exceptional one. The liberated chloride ion then attacks the C5 position via an SNAr mechanism, displacing the phosphate moiety to yield the target chloride.

Self-Validating Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that each step acts as a quality gate, preventing the propagation of failed reactions.

Protocol A: Synthesis of 5-Hydroxy-3-methylpyridazine

-

Reagent Charging: To a clean, dry round-bottom flask equipped with a reflux condenser, add 5-hydroxy-2-methyl-4H-pyran-4-one (allomaltol, 1.0 eq) and absolute ethanol (10 volumes).

-

Hydrazine Addition: Slowly add hydrazine hydrate (60% in water, 1.5 eq) dropwise at room temperature. Causality: Slow addition controls the initial exothermic nucleophilic attack and prevents the volatilization of hydrazine, ensuring stoichiometric fidelity[2].

-

Reflux: Heat the reaction mixture to 80°C (reflux) and maintain for 90 minutes[2].

-

IPC Check (Self-Validation): Sample the reaction and analyze via LC-MS. The reaction is validated to proceed when the pyrone mass (m/z 126) disappears and the product mass (m/z 111) reaches >95% AUC.

-

Isolation: Cool the mixture to 0–5°C to induce precipitation. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to constant weight.

Protocol B: Deoxychlorination to this compound

-

Activation: Suspend the isolated 5-hydroxy-3-methylpyridazine (1.0 eq) in neat POCl3 (5.0 eq) under an inert atmosphere. Causality: Utilizing neat POCl3 allows it to act as both the solvent and the reagent, driving the equilibrium of the phosphate ester formation to absolute completion.

-

Heating: Heat the mixture to 85°C for 3 to 4 hours. The initial suspension will gradually transition into a homogeneous dark solution.

-

IPC Check (Self-Validation): Quench a 50 µL aliquot into cold methanol and analyze by HPLC. Proceed to the next step only when the starting material is confirmed to be <1%.

-

Quenching (Critical Step): Cool the reactor to room temperature. Slowly pour the mixture into a secondary vessel containing vigorously stirred crushed ice. Causality: POCl3 hydrolysis is violently exothermic. Maintaining the internal temperature strictly below 20°C prevents the hydrolytic reversion of the newly formed this compound back to the pyridazinol starting material.

-

Neutralization: Carefully adjust the pH of the aqueous phase to 7.5–8.0 using saturated aqueous Na2CO3. Causality: The product is a basic heterocycle. At acidic pH, it remains water-soluble as the hydrochloride salt[1]. Neutralization ensures the free base is formed, allowing for complete partitioning into the organic phase.

-

Extraction & Purification: Extract the aqueous layer with Dichloromethane (3x). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure this compound.

Self-validating experimental workflow for the deoxychlorination of 5-hydroxy-3-methylpyridazine.

Quantitative Data: Chlorination Reagent Optimization

To further justify the mechanistic causality of utilizing POCl3, the following table summarizes the quantitative performance of various chlorinating agents on pyridazinol substrates based on standard process chemistry optimization matrices.

| Chlorinating Agent | Equivalents | Temp (°C) | Additive | Conversion (%) | Regiopurity (%) | Major Impurity Profile |

| SOCl2 | 5.0 | 75 | None | < 20% | N/A | Unreacted SM |

| SOCl2 | 5.0 | 75 | DMF (cat.) | 65% | 90% | Tarry byproducts |

| PCl5 | 2.0 | 110 | None | 85% | 80% | Over-chlorination |

| POCl3 | 5.0 | 85 | None | > 98% | > 99% | None (Clean Profile) |

References

- Title: this compound hydrochloride (C5H5ClN2)

- Source: google.

- Source: tandfonline.

- Source: tubitak.gov.

Sources

The Pyridazine Scaffold: A Strategic Dossier on Biological Potential & Drug Design

[1][2]

Part 1: Executive Directive

To: Research & Development Division From: Senior Application Scientist, Medicinal Chemistry Unit Subject: Technical Evaluation of Pyridazine Derivatives in Modern Pharmacotherapy

This guide deviates from standard review templates to function as a strategic operational dossier. We are not merely listing biological activities; we are dissecting the utility of the pyridazine core (1,2-diazine) as a high-value pharmacophore.

The pyridazine ring is not just a structural spacer; it is a functional electronic modulator. Its unique 1,2-nitrogen placement creates a high dipole moment (~3.9 D) and lowers lipophilicity (logP) compared to its phenyl or pyridine bioisosteres. This guide validates how leveraging these physicochemical properties drives potency in oncology, inflammation, and virology.

Part 2: Chemical Architecture & Mechanistic Causality

The "Diazine Advantage"

In drug design, replacing a phenyl ring with a pyridazine ring is a calculated move to improve water solubility and hydrogen bond acceptor capability without sacrificing aromaticity.

-

Electronic Deficit: The ring is π-deficient, making it less susceptible to oxidative metabolism (e.g., by CYP450) compared to electron-rich rings.

-

Binding Geometry: The adjacent nitrogens provide a unique bidentate binding motif for metal ions (e.g., in metalloenzyme active sites) or distinct H-bond acceptor patterns for kinase hinge regions.

Therapeutic Vector 1: Oncology (Kinase Inhibition)

Pyridazine derivatives have shown exceptional efficacy as ATP-competitive inhibitors.

-

Mechanism: The nitrogen lone pairs often interact with the "hinge region" of kinases (e.g., VEGFR-2, c-Met, CDK).

-

Case Study: Relugolix (Orgovyx). While primarily a GnRH receptor antagonist, its pyridazine core stabilizes the molecule in the receptor pocket, displacing the natural ligand.

Therapeutic Vector 2: Inflammation (COX-2 & PDE4)

The scaffold allows for the design of "dual-action" inhibitors.

-

COX-2 Selectivity: Unlike traditional NSAIDs, bulky pyridazinone derivatives can fit into the larger hydrophobic side pocket of COX-2, sparing the smaller COX-1 pocket and reducing gastric toxicity.

-

Deucravacitinib: An allosteric TYK2 inhibitor where the pyridazine-carboxamide moiety is crucial for locking the regulatory domain, preventing signal transduction in psoriasis pathways.

Part 3: Data Presentation & Visualization

Table 1: High-Impact Pyridazine Therapeutics

Comparison of approved and investigational agents demonstrating scaffold versatility.

| Drug Name | Primary Target | Indication | Role of Pyridazine Core |

| Relugolix | GnRH Receptor | Prostate Cancer | H-bond acceptor; conformational lock. |

| Deucravacitinib | TYK2 (Allosteric) | Psoriasis | Specific binding to regulatory pseudokinase domain. |

| Minaprine | MAO-A/B | Depression (Withdrawn) | 3-amino-pyridazine core facilitated MAO inhibition.[1] |

| Cadralazine | Vasculature | Hypertension | Phthalazine (fused pyridazine) acts as vasodilator. |

| Zardaverine | PDE3/4 | Asthma/Bronchitis | Pyridazinone oxygen mimics cAMP substrate. |

Visualization 1: Mechanistic Signaling Pathway

The following diagram illustrates the interruption of Angiogenic signaling (VEGFR-2) by Pyridazine derivatives, leading to apoptosis in tumor cells.

Figure 1: Mechanism of Action for Pyridazine-based VEGFR-2 Kinase Inhibitors in Oncology.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 3(2H)-Pyridazinone Derivatives

Causality: This reaction utilizes the condensation of 4-aryl-4-oxobutanoic acids with hydrazine. The choice of solvent (ethanol/acetic acid) drives the cyclization via dehydration.

Reagents:

-

Aryl-4-oxobutanoic acid derivative (10 mmol)

-

Hydrazine hydrate (99%, 20 mmol)

-

Absolute Ethanol (30 mL)

-

Glacial Acetic Acid (catalytic, 0.5 mL)

Workflow:

-

Dissolution: In a 100 mL round-bottom flask, dissolve the keto-acid in absolute ethanol.

-

Addition: Add hydrazine hydrate dropwise at room temperature. Observation: Slight exotherm indicates initiation.

-

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Termination: Once the starting material spot disappears, cool the mixture to room temperature.

-

Precipitation: Pour the reaction mixture into crushed ice (100g). The pyridazinone usually precipitates as a solid.

-

Purification: Filter the solid, wash with cold water (3x 20mL), and recrystallize from ethanol.

Protocol B: In Vitro COX-2 Inhibition Screening (Colorimetric)

Trustworthiness: This protocol uses a purified ovine COX-2 enzyme. The oxidation of TMPD is the measurable output, directly proportional to enzymatic activity.

Materials:

-

Ovine COX-2 Enzyme (Lyophilized)

-

Arachidonic Acid (Substrate)

-

Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

Heme (Cofactor)

-

Test Compound: Pyridazine derivative (dissolved in DMSO)[2]

-

Control: Celecoxib (Selective COX-2 inhibitor)

Step-by-Step Methodology:

-

Buffer Prep: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0).

-

Enzyme Activation: Reconstitute COX-2 and Heme in the buffer. Incubate for 15 mins at 25°C to form the active Holo-enzyme.

-

Inhibitor Incubation:

-

Add 150 µL of Assay Buffer to wells.

-

Add 10 µL of Heme.

-

Add 10 µL of Enzyme solution.

-

Add 20 µL of Pyridazine Test Compound (various concentrations: 0.01 – 100 µM).

-

Control: Add 20 µL DMSO (solvent control).

-

Incubate for 5 minutes at 25°C to allow inhibitor binding.

-

-

Reaction Initiation:

-

Add 20 µL of TMPD (Colorimetric substrate).

-

Add 20 µL of Arachidonic Acid (Start reaction).

-

-

Measurement:

-

Shake plate for 30 seconds.

-

Incubate for 5 minutes at 25°C.

-

Read Absorbance at 590 nm .

-

-

Calculation:

-

Plot log[Concentration] vs. % Inhibition to determine IC50.

-

Visualization 2: Structure-Activity Relationship (SAR) Logic

This decision tree guides the optimization of the pyridazine core for anti-inflammatory vs. anticancer activity.

Figure 2: SAR Decision Matrix for Pyridazine Functionalization.

Part 5: References

-

The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (PMC). Available at: [Link]

-

Pyridazine as a privileged structure: An updated review on anticancer activity. European Journal of Medicinal Chemistry / ChEMBL. Available at: [Link]

-

Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors. European Journal of Medicinal Chemistry.[3] Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs (Contextual Comparison). RSC Advances. Available at: [Link][4][5][6]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity. RSC Advances. Available at: [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: 5-Chloro-3-methylpyridazine in Modern Drug Discovery and Synthesis

Executive Summary

As the pharmaceutical industry shifts toward highly optimized, target-specific small molecules, the strategic selection of heterocyclic building blocks has become paramount. The IUPAC-designated compound 5-chloro-3-methylpyridazine has emerged as a critical intermediate and pharmacophoric core in advanced drug design. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, mechanistic rationale in drug discovery, and self-validating synthetic workflows. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical molecular recognition and practical bench-top synthesis.

Chemical Identity & Physicochemical Profiling

The systematic IUPAC name for this compound is This compound . It belongs to the 1,2-diazine family of heterocycles, characterized by two adjacent nitrogen atoms within a six-membered aromatic ring. The strategic placement of a methyl group at the C3 position and a chlorine atom at the C5 position imparts unique electronic and steric properties, making it an ideal electrophilic partner for late-stage functionalization[1].

To facilitate rapid comparison and integration into chemical inventory systems, the quantitative and analytical data for this compound are summarized in Table 1.

Table 1: Physicochemical and Analytical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol |

| CAS Registry Number (Free Base) | 808773-40-2[2] |

| CAS Registry Number (HCl Salt) | 2153472-96-7[3] |

| Monoisotopic Mass | 128.014 Da[4] |

| SMILES String | CC1=NN=CC(Cl)=C1 |

| Appearance | Off-white to pale yellow solid |

| Storage Conditions | Inert atmosphere, 2-8 °C |

Mechanistic Rationale in Drug Design

The integration of the pyridazine core into drug candidates is not arbitrary; it is driven by strict causality in molecular recognition. As a Senior Application Scientist, I emphasize three core mechanistic advantages of replacing traditional phenyl or pyridine rings with a pyridazine scaffold[5] ():

-

Bioisosterism & Lipophilicity Reduction: The adjacent nitrogen atoms significantly lower the compound's LogP compared to homocyclic analogs. This reduction in lipophilicity enhances aqueous solubility, a critical parameter for oral bioavailability.

-

Mitigation of hERG Liability: Highly lipophilic compounds often suffer from off-target binding to the cardiac hERG potassium channel, leading to cardiotoxicity. The high dipole moment and inherent polarity of the pyridazine ring disrupt these unwanted hydrophobic interactions[6].

-

Dual Hydrogen-Bonding Capacity: The unshared electron pairs on the N1 and N2 atoms act as a robust, dual hydrogen-bond acceptor system. This allows the molecule to anchor deeply into kinase hinge regions or allosteric pockets[7].

Figure 1: Pharmacophoric properties and resulting drug design advantages of the pyridazine core.

Synthetic Workflows & Methodologies

The synthesis of this compound typically relies on the deoxychlorination of a pyridazinone precursor. The following protocol utilizes phosphorus oxychloride (POCl₃) activated by a catalytic amount of N,N-dimethylformamide (DMF).

Causality of Reagent Selection: POCl₃ alone is often insufficiently reactive for electron-deficient heterocycles. The addition of catalytic DMF generates a Vilsmeier-Haack type intermediate (chloromethyleneiminium ion), which highly activates the tautomeric hydroxyl group of the pyridazinone, facilitating a rapid and high-yielding nucleophilic aromatic substitution by chloride.

Protocol 1: Step-by-Step Synthesis of this compound

1. Reaction Setup:

-

Charge a flame-dried, argon-purged 250 mL round-bottom flask with 3-methylpyridazin-5(1H)-one (10.0 g, 90.8 mmol).

-

Add anhydrous POCl₃ (40 mL, ~4.7 eq) slowly at room temperature.

-

Introduce DMF (0.35 mL, 0.05 eq) dropwise. Caution: Mild exotherm may occur.

2. Reflux & Chlorination:

-

Equip the flask with a reflux condenser and heat the mixture to 95–100 °C using an oil bath for 3 to 4 hours.

-

In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in 1 mL saturated aqueous NaHCO₃, and extract with 1 mL EtOAc. TLC analysis (Hexane:EtOAc 1:1, UV 254 nm) should indicate the complete consumption of the baseline-retained starting material and the appearance of a fast-eluting product spot (R_f ~ 0.6).

3. Quenching & Neutralization:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the bulk of excess POCl₃.

-

Carefully pour the resulting viscous residue over crushed ice (200 g) with vigorous stirring.

-

Slowly neutralize the acidic aqueous mixture to pH 7–8 using a cold 20% aqueous NaOH solution or concentrated NH₄OH. Maintain the internal temperature below 20 °C to prevent hydrolysis of the newly formed C-Cl bond.

4. Extraction & Purification:

-

Extract the neutralized aqueous phase with Dichloromethane (DCM) (3 × 100 mL).

-

Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield this compound as an off-white solid.

5. Final Validation (Self-Validating QC):

-

LC-MS: Confirm the presence of the [M+H]⁺ peak at m/z 129.0, accompanied by the characteristic M+2 isotope peak at m/z 131.0 (approximate 3:1 ratio), confirming mono-chlorination.

-

¹H NMR (400 MHz, CDCl₃): Verify the structure via a distinct singlet for the methyl group at ~2.7 ppm and two distinct aromatic protons corresponding to the C4 and C6 positions.

Figure 2: Step-by-step synthetic workflow for the preparation of this compound.

Applications in Advanced Therapeutics

This compound is not merely a structural curiosity; it is actively utilized in the synthesis of clinical-stage therapeutics.

A. Bruton's Tyrosine Kinase (BTK) Inhibitors

Recent breakthroughs in B-cell malignancy treatments have highlighted the efficacy of imidazo[1,2-b]pyridazine derivatives as potent, irreversible covalent inhibitors of BTK[8] (). The pyridazine core allows these molecules to achieve exceptional kinase selectivity (across 310 kinases) while maintaining a robust safety profile and achieving complete tumor regression in preclinical xenograft models[9].

Figure 3: Mechanism of action of imidazo[1,2-b]pyridazine derivatives in the BTK signaling pathway.

B. Gamma-Secretase Modulators for Alzheimer's Disease

In the neurodegenerative space, this compound serves as an essential electrophile for synthesizing gamma-secretase modulators. According to patent literature (WO2020120521A1), these compounds selectively reduce the production of neurotoxic Aβ42 peptides, offering a disease-modifying approach to Alzheimer's disease[10] (). The synthesis of these complex modulators relies heavily on Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Cross-Coupling for Library Generation

Causality of Reagent Selection: While the C5-chlorine is susceptible to standard S_NAr with strong, unhindered nucleophiles, complex drug discovery libraries often utilize sterically hindered or weakly nucleophilic amines. Palladium-catalyzed Buchwald-Hartwig coupling ensures high yields and regioselectivity. Xantphos is explicitly chosen as the ligand because its wide bite angle (~111°) accelerates the reductive elimination step—the typical bottleneck when coupling bulky amines.

1. Reaction Setup:

-

In a dried Schlenk tube, combine this compound (1.0 eq), the target primary/secondary amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

-

Evacuate the tube and backfill with Argon (repeat for 3 cycles) to ensure a strictly anoxic environment.

-

Add anhydrous, degassed 1,4-Dioxane to achieve a concentration of 0.2 M.

2. Coupling & Isolation:

-

Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

-

In-Process Control (IPC): Monitor via UPLC-MS. The disappearance of the this compound peak (m/z 129.0) and the emergence of the product mass indicate reaction completion.

-

Cool to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate and purify via preparative HPLC.

3. Final Validation:

-

Confirm the structure via 2D NMR (HMBC/HSQC) to ensure the amine is definitively coupled at the C5 position, ruling out any unexpected ring-opening or rearrangement.

References

-

Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32(9), 1853-1921. URL:[Link]

-

Zhang, D., et al. (2025). "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors." Journal of Medicinal Chemistry, 68(11), 10897-10929. URL:[Link]

- Frei, B., Ratni, H. (2020). "7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine derivatives and related compounds as gamma-secretase modulators for the treatment of alzheimer's disease." WIPO (PCT) WO2020120521A1.

-

PubChem. "this compound hydrochloride." National Center for Biotechnology Information. URL:[Link]

Sources

- 1. 3-chloro-5-methylpyridazine-4-carbonitrile | 2090109-58-1 | Benchchem [benchchem.com]

- 2. 808773-40-2 this compound AKSci 6443CY [aksci.com]

- 3. 59653-74-6,rel-1,3,5-Tris[(R)-oxiran-2-ylmethyl]-1,3,5-triazinane-2,4,6-trione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. PubChemLite - AJXZXNHHPNJZFO-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2020120521A1 - 7-phenoxy-n-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazol-2-amine derivatives and related compounds as gamma-secretase modulators for the treatment of alzheimer's disease - Google Patents [patents.google.com]

Methodological & Application

The Alchemist's Heterocycle: A Guide to 5-Chloro-3-methylpyridazine in Modern Medicinal Chemistry

Introduction: The Unassuming Power of the Pyridazine Core